12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Overview
Description
12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-oxa-2,3,7-triazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraen-13-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the tricyclic structure, potentially leading to different derivatives.
Substitution: Substitution reactions allow the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of analogs .
Scientific Research Applications
12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
- 12-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Comparison: Compared to these similar compounds, 12-oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one stands out due to its unique tricyclic structure and the specific arrangement of functional groups.
Properties
IUPAC Name |
12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9-8-6(2-4-14-9)5-10-7-1-3-11-12(7)8/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWYZOOXLDNGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=NC3=CC=NN32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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